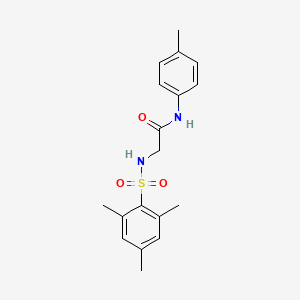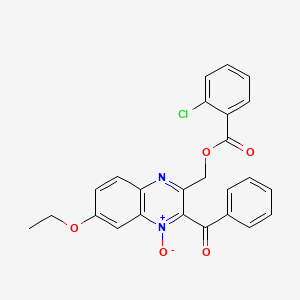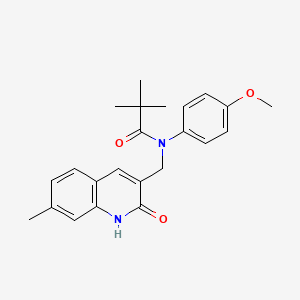
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as Pivaloyloxymethyl quinoline (PMQ), is a novel chemical compound that has recently gained attention in scientific research. PMQ belongs to the class of quinoline derivatives and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of PMQ is not fully understood. However, it has been suggested that PMQ exerts its therapeutic effects by inhibiting the activity of various enzymes such as acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. PMQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PMQ has been shown to exhibit antioxidant activity by reducing the level of reactive oxygen species and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been reported to reduce the level of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PMQ has also been shown to reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
PMQ has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also shown low toxicity in in vitro and in vivo studies. However, PMQ has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. PMQ also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for PMQ research. Firstly, more studies are needed to determine its mechanism of action and therapeutic potential in various diseases. Secondly, PMQ's pharmacokinetics and pharmacodynamics need to be studied to determine its safety and efficacy in humans. Thirdly, PMQ's potential as a drug delivery system needs to be explored. Lastly, PMQ's potential as a diagnostic tool needs to be investigated.
Conclusion:
In conclusion, PMQ is a novel chemical compound that has shown promising results in various biological assays. It has potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. PMQ's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further studied to determine its therapeutic potential.
Méthodes De Synthèse
PMQ can be synthesized by the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is then purified by column chromatography to obtain pure PMQ.
Applications De Recherche Scientifique
PMQ has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities in in vitro and in vivo studies. PMQ has also shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-7-16-13-17(21(26)24-20(16)12-15)14-25(22(27)23(2,3)4)18-8-10-19(28-5)11-9-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHFXXWIPMAQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

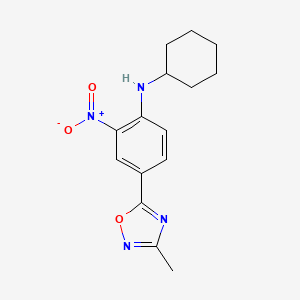

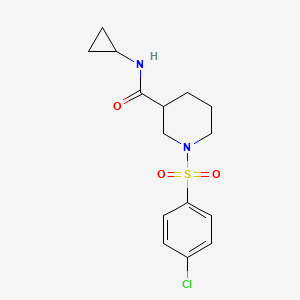
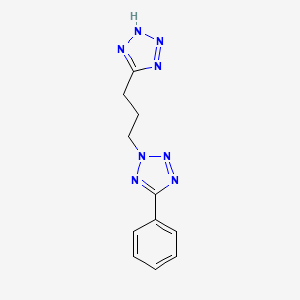

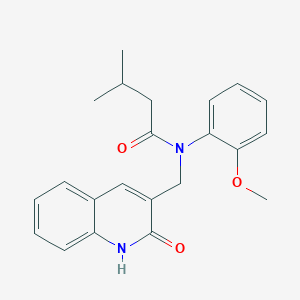
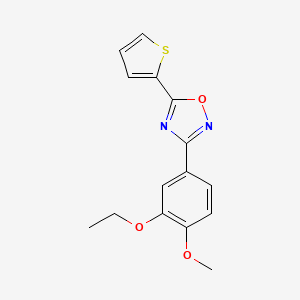
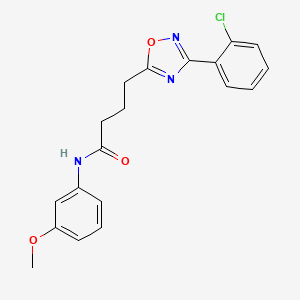

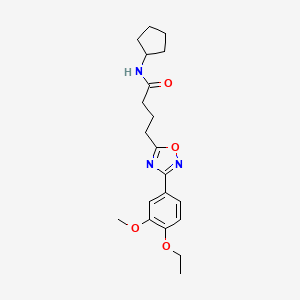
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
